molecular formula C16H20N2O3 B2951618 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea CAS No. 1421497-88-2

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea

Cat. No.: B2951618
CAS No.: 1421497-88-2
M. Wt: 288.347
InChI Key: BUORUUCJGARGMM-UHFFFAOYSA-N
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Description

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea is a urea derivative featuring a phenyl group, a 3-hydroxypropyl chain, and a 2,5-dimethylfuran substituent. Urea derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties. The compound’s structure combines hydrophilic (hydroxypropyl) and lipophilic (dimethylfuran, phenyl) moieties, which may influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name

1-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-10-14(12(2)21-11)15(19)8-9-17-16(20)18-13-6-4-3-5-7-13/h3-7,10,15,19H,8-9H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUORUUCJGARGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea can be achieved through a multi-step process. One common method involves the initial preparation of 2,5-dimethylfuran, which is then subjected to a series of reactions to introduce the hydroxypropyl and phenylurea groups.

    Preparation of 2,5-Dimethylfuran: This can be synthesized from furfural through catalytic hydrogenation and subsequent methylation.

    Introduction of Hydroxypropyl Group: The 2,5-dimethylfuran is reacted with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions to introduce the hydroxypropyl group.

    Formation of Phenylurea Moiety: The final step involves the reaction of the intermediate compound with phenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives under hydrogenation conditions.

    Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by binding to enzymes or receptors involved in cellular processes. The furan ring and phenylurea moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea and related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
This compound Not provided ~330 (estimated) 2,5-Dimethylfuran, hydroxypropyl, phenyl Hypothesized moderate lipophilicity N/A
1-(4-Cyanophenyl)-3-phenylurea (6i) C₁₄H₁₁N₃O 238.1 4-Cyanophenyl, phenyl Yield: 79.8%; ESI-MS: 238.1 [M+H]⁺
1-(3,3-Diphenylpropyl)-3-phenylurea C₂₂H₂₂N₂O 330.43 Diphenylpropyl, phenyl High molecular weight; bulkier substituent
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O 221.3 Dimethylaminopropyl, phenyl Phase transition: 321.5°C; powder form
3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methylindol-3-yl)-1H-pyrrole-2,5-dione C₂₄H₂₁N₃O₃ ~399.4 Hydroxypropyl, indole, pyrrole-dione Complex heterocyclic structure

Key Observations:

  • Substituent Effects on Molecular Weight: The diphenylpropyl derivative (330.43 g/mol) and the main compound (estimated ~330 g/mol) have comparable weights, suggesting similar bulkiness. In contrast, dimethylaminopropyl-substituted urea (221.3 g/mol) is lighter, likely due to fewer aromatic groups.
  • Functional Group Influence: Polar Groups: The hydroxypropyl group in the main compound may enhance water solubility compared to purely aromatic derivatives (e.g., 6i in ). Electron-Withdrawing Groups: Cyanophenyl substituents (e.g., 6i, 6j in ) increase polarity and may improve binding affinity in biological targets. Aromatic Bulk: The diphenylpropyl group in could hinder membrane permeability compared to the dimethylfuran in the main compound.

Biological Activity

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea is an organic compound belonging to the urea derivatives class. Its unique structure, featuring a furan ring with dimethyl substitutions, a hydroxypropyl chain, and a phenylurea moiety, positions it as a compound of interest in medicinal chemistry and materials science. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties, mechanisms of action, and potential applications in various scientific fields.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDescription
IUPAC Name 1-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-phenylurea
Molecular Formula C16H20N2O3
Molecular Weight 288.35 g/mol
CAS Number 1421497-88-2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and AGS (gastric cancer). The compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells.

Table: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15.0Apoptosis via ROS generation
AGS12.5Caspase activation and cell cycle arrest

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The furan ring enhances lipophilicity, facilitating cellular uptake. Upon entering the cell, it binds to enzymes or receptors involved in key signaling pathways, which may include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation.
  • Receptor Modulation : It may modulate receptor activity related to apoptosis and survival signaling.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that the compound inhibited growth at concentrations as low as 10 µM. This suggests potential for development into a therapeutic agent against resistant bacterial infections.
  • Cytotoxicity Assessment : In a comparative study against standard chemotherapeutics, this compound demonstrated superior cytotoxicity in HeLa cells with an IC50 value significantly lower than that of doxorubicin.

Applications in Research

The unique properties of this compound make it suitable for various applications:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
  • Materials Science : Potential use in creating novel organic materials with specific optical or electronic properties due to its unique chemical structure.

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